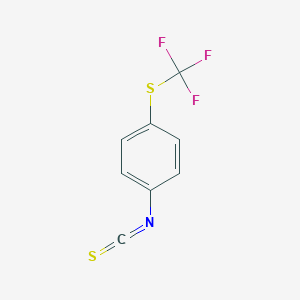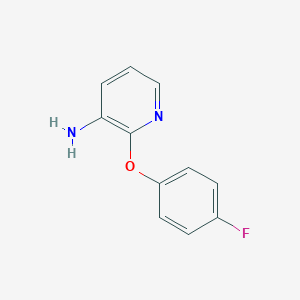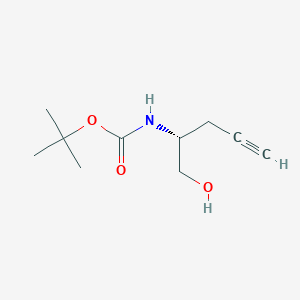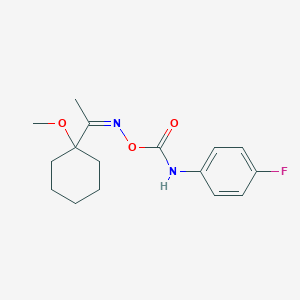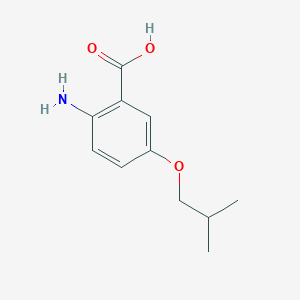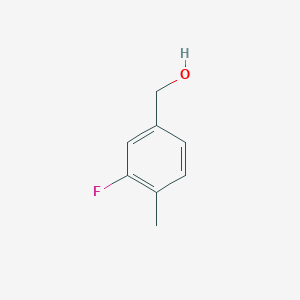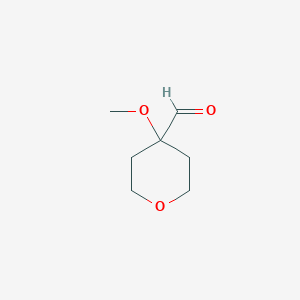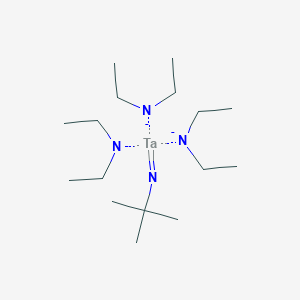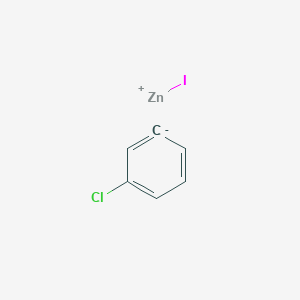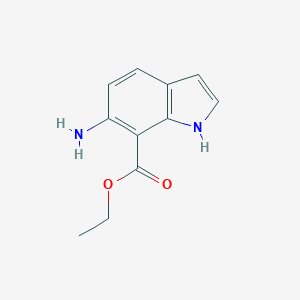
Ethyl-6-Amino-1H-Indol-7-carboxylat
Übersicht
Beschreibung
Ethyl 6-amino-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-amino-1H-indole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-1H-indole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate, einschließlich Ethyl-6-Amino-1H-Indol-7-carboxylat, sind weit verbreitete Bestandteile, die in bestimmten Alkaloiden vorkommen . Sie spielen eine bedeutende Rolle in der Zellbiologie und haben in den letzten Jahren zunehmend Aufmerksamkeit für die Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper auf sich gezogen .
Antivirale Aktivität
6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate, die möglicherweise this compound einschließen, wurden als antivirale Wirkstoffe berichtet . Diese Verbindungen haben eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt .
Entzündungshemmende Aktivität
Indolderivate besitzen eine entzündungshemmende Aktivität . Diese Eigenschaft macht sie wertvoll bei der Entwicklung neuer Medikamente zur Behandlung verschiedener entzündlicher Erkrankungen.
Antikrebsaktivität
Es wurde festgestellt, dass Indolderivate krebshemmende Eigenschaften besitzen . Sie wurden bei der Synthese biologisch aktiver Verbindungen zur Behandlung von Krebszellen eingesetzt .
Anti-HIV-Aktivität
Es wurde berichtet, dass Indolderivate eine Anti-HIV-Aktivität besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von HIV.
Antioxidative Aktivität
Es wurde festgestellt, dass Indolderivate eine antioxidative Aktivität besitzen . Diese Eigenschaft macht sie wertvoll bei der Entwicklung neuer Medikamente zur Behandlung verschiedener oxidativer Stress-bedingter Erkrankungen.
Antibakterielle Aktivität
Es wurde berichtet, dass Indolderivate eine antimikrobielle Aktivität besitzen
Wirkmechanismus
The mechanism of action of indole derivatives is often related to their ability to inhibit the activity of certain enzymes and proteins . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors .
Zukünftige Richtungen
Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids .
Eigenschaften
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-79-6 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
